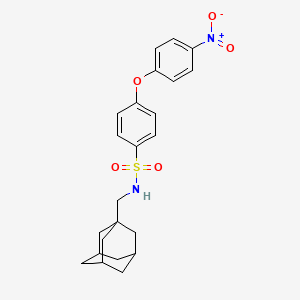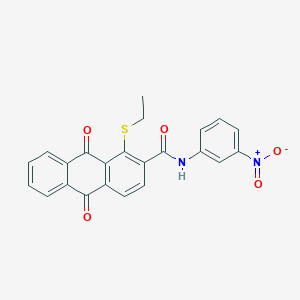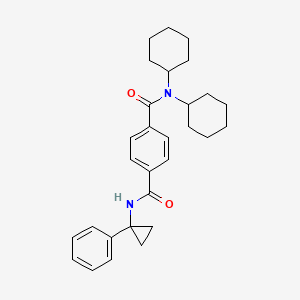![molecular formula C22H30Cl2N2O3S B4297949 N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4297949.png)
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide, also known as A-77636, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective dopamine D1 receptor agonists and has been shown to have a wide range of effects on the central nervous system.
Mecanismo De Acción
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is a selective dopamine D1 receptor agonist, which means that it binds specifically to these receptors and activates them. Dopamine is a neurotransmitter that is involved in a wide range of functions, including movement, motivation, and reward. By activating dopamine receptors, N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide can modulate these functions and produce a range of effects on the central nervous system.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the prefrontal cortex, which is involved in cognitive function, and to modulate the activity of the mesolimbic dopamine system, which is involved in motivation and reward. It has also been shown to reduce anxiety and depression-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is that it is a highly selective dopamine D1 receptor agonist, which means that it can be used to study the specific effects of dopamine on the central nervous system. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several potential future directions for research on N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, particularly those involving dopamine dysfunction. Another area of interest is the development of new dopamine receptor agonists that are more selective and have longer half-lives, which could improve their suitability for clinical use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide and its potential mechanisms of action.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and enhancing locomotor activity.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O3S/c1-4-20(22-10-13-5-14(11-22)7-15(6-13)12-22)25-21(27)16-8-19(18(24)9-17(16)23)30(28,29)26(2)3/h8-9,13-15,20H,4-7,10-12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVUXNXEXYHPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4Cl)Cl)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)

![N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4297884.png)
![5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B4297891.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)

![ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B4297911.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate](/img/structure/B4297921.png)
![methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B4297924.png)

![N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide](/img/structure/B4297941.png)

![2-[4-(1,3-benzodioxol-5-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297969.png)